An In-depth Technical Guide to the Chemical Properties of 2,3-Dibromosuccinic Acid
An In-depth Technical Guide to the Chemical Properties of 2,3-Dibromosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromosuccinic acid, a halogenated derivative of succinic acid, is a pivotal compound in organic synthesis and holds significance in the development of pharmaceutical intermediates.[1][2][3] Its utility stems from the presence of two chiral centers and the reactivity imparted by the bromine substituents, which allow for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of 2,3-dibromosuccinic acid, its stereoisomers, key reactions, and detailed experimental protocols.
Stereoisomerism
2,3-Dibromosuccinic acid exists as three stereoisomers due to the presence of two chiral carbon atoms: a pair of enantiomers (d- and l-forms, which together constitute the racemic or dl-form) and a meso form.[4][5][6] The stereochemistry of the starting material in its synthesis dictates the resulting isomer. The bromination of fumaric acid (trans-butenedioic acid) yields the meso-form, while the bromination of maleic acid (cis-butenedioic acid) produces the racemic (dl) mixture of the threo enantiomers.[7][8][9]
The different stereoisomers exhibit distinct physical properties, most notably their melting points and solubilities, which are crucial for their separation and characterization.[7]
Physical and Chemical Properties
The physical and chemical properties of the different isomers of 2,3-dibromosuccinic acid are summarized below.
Table 1: Physical Properties of 2,3-Dibromosuccinic Acid Isomers
| Property | meso-2,3-Dibromosuccinic Acid | dl-2,3-Dibromosuccinic Acid (racemic) | d-2,3-Dibromosuccinic Acid | l-2,3-Dibromosuccinic Acid |
| CAS Number | 608-36-6[1][10] | 526-78-3[4] | --- | --- |
| Synonyms | erythro-2,3-Dibromosuccinic acid[4][11] | threo-2,3-Dibromosuccinic acid[4] | --- | --- |
| Molecular Formula | C₄H₄Br₂O₄[1][4][10] | C₄H₄Br₂O₄[4] | C₄H₄Br₂O₄ | C₄H₄Br₂O₄ |
| Molecular Weight | 275.88 g/mol [1][4][10] | 275.88 g/mol [4] | 275.88 g/mol | 275.88 g/mol |
| Appearance | White to pale cream powder[1][10] | Crystals[4] | Crystalline powder[4] | Needles from benzene[4] |
| Melting Point (°C) | 255-256 (decomposes)[4], 258 (sublimes)[10], 270-273[4], 275-290[1], 288-290[12] | 167[4] | 157-158[4] | 157-158 (decomposes)[4] |
| Solubility | Soluble in 50 parts cold water, more soluble in hot water, alcohol, and ether; sparingly soluble in chloroform.[4] Slightly soluble in water.[1][3] | Very soluble in cold water.[4] | Very soluble in cold water; soluble in ethyl acetate, acetone, methanol, ethanol; sparingly soluble in chloroform, petroleum ether, CCl₄.[4] | Very soluble in cold water; soluble in ethyl acetate, acetone, methanol, ethanol; sparingly soluble in chloroform, petroleum ether, CCl₄.[4] |
| Density (g/cm³) | 2.486[1] | 2.5[13] | --- | --- |
| Optical Rotation | None | None | [α]D¹⁸ +64.4° (c=5 in water), +135.8° (c=5 in alcohol), +147.8° (c=5 in ethyl acetate)[4] | [α]D¹³ -148.0° (c=5.8 in ethyl acetate)[4] |
Table 2: Spectroscopic Data for meso-2,3-Dibromosuccinic Acid
| Technique | Key Features |
| Infrared (IR) | Strong bands at 1715 cm⁻¹ (C=O stretch), 1270 cm⁻¹ (C-Br), and a broad band from 3200–2500 cm⁻¹ (O-H stretch).[2] |
| ¹H NMR | Data available.[14][15] |
| ¹³C NMR | Data available.[15][16][17] |
Key Chemical Reactions
2,3-Dibromosuccinic acid undergoes several important chemical reactions, primarily involving the bromine and carboxylic acid functional groups.
Dehydrohalogenation
The elimination of hydrogen bromide from 2,3-dibromosuccinic acid is a key reaction. The racemic (dl) form readily eliminates HBr to form 2-bromofumaric acid.[2] In contrast, the meso isomer is more resistant to elimination due to its stereochemistry.[2] Treatment with a strong base, such as potassium hydroxide, can lead to the formation of acetylenedicarboxylic acid through the elimination of two molecules of HBr.[18]
Hydroxylation
Under alkaline conditions, the bromine atoms can be substituted by hydroxyl groups via a double nucleophilic substitution mechanism.[2] This reaction converts meso-2,3-dibromosuccinic acid into meso-2,3-dihydroxysuccinic acid (meso-tartaric acid).[2]
Experimental Protocols
Synthesis of meso-2,3-Dibromosuccinic Acid from Fumaric Acid
This protocol is adapted from established literature procedures.[7][19]
Materials:
-
Fumaric acid
-
Bromine
-
Potassium bromide
-
Deionized water
-
Erlenmeyer flask
-
Boiling water bath
-
Ice-water bath
-
Vacuum filtration apparatus
Procedure:
-
A stock solution of bromine is prepared by dissolving bromine and potassium bromide in water.
-
Fumaric acid is weighed into an Erlenmeyer flask.
-
The stock bromine solution is added to the fumaric acid.
-
The flask is mixed and placed in a boiling water bath. The solution will turn from orange to a light yellow, and a white precipitate will form.[7]
-
Heating is continued for a total of 10-12 minutes.[7]
-
The flask is then cooled in an ice-water bath to precipitate the product.
-
The product is collected by vacuum filtration and washed with ice water.
-
The resulting meso-2,3-dibromosuccinic acid is dried in an oven.
Expected Yield: 51-62%[7] Expected Melting Point: 261-266 °C[7]
Synthesis of dl-2,3-Dibromosuccinic Acid from Maleic Acid
This procedure is based on the stereospecific addition of bromine to maleic acid.[7]
Materials:
-
Maleic acid
-
Bromine in a suitable solvent (e.g., carbon tetrachloride, ensuring all equipment is dry)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Maleic acid is dissolved in a dry solvent in a round-bottom flask.
-
A solution of bromine in the same solvent is added dropwise to the maleic acid solution with stirring.
-
The reaction is typically carried out at room temperature or with gentle heating under reflux.
-
The disappearance of the bromine color indicates the completion of the reaction.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The racemic-2,3-dibromosuccinic acid can be purified by recrystallization.
Caution: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[7] Contamination with water can lead to the isomerization of maleic acid to fumaric acid, resulting in a mixture of products.[7]
Reaction Mechanisms and Visualizations
The synthesis of the diastereomers of 2,3-dibromosuccinic acid proceeds through a stereospecific anti-addition of bromine to the double bond.
Bromination of Fumaric Acid (trans)
The anti-addition of bromine to the trans-alkene (fumaric acid) results in the formation of the meso-compound.
References
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- 4. 2,3-Dibromosuccinic Acid [drugfuture.com]
- 5. How many optically active isomers of `2,3-`dibromosuccinic acid are there? [allen.in]
- 6. sarthaks.com [sarthaks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 9. Solved 4) Give the complete reaction mechanisms for the | Chegg.com [chegg.com]
- 10. chemimpex.com [chemimpex.com]
- 11. fishersci.com [fishersci.com]
- 12. meso-2,3-Dibromosuccinic acid | 608-36-6 [chemicalbook.com]
- 13. (±)-2,3-Dibromosuccinic acid ((±)-2,3-Dibromosuccinic acid) | Others 12 | 1114-00-7 | Invivochem [invivochem.com]
- 14. meso-2,3-Dibromosuccinic acid(608-36-6) 1H NMR [m.chemicalbook.com]
- 15. 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2,3-Dibromosuccinic acid(526-78-3) 13C NMR [m.chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. JP2002179612A - Method for producing 2,3-dibromosuccinic acids - Google Patents [patents.google.com]
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